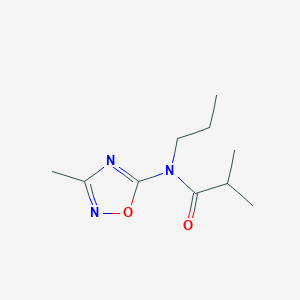
2-Methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)-N-propylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)-N-propylpropanamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic compound containing nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)-N-propylpropanamide typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.
Introduction of the propyl group: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a base.
Amidation: The final step involves the formation of the amide bond, which can be accomplished by reacting the oxadiazole derivative with a suitable amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Common industrial methods include:
Batch processing: Involves the sequential addition of reagents and intermediates in a controlled manner.
Continuous flow synthesis: Utilizes a continuous flow of reactants through a reactor, allowing for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)-N-propylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amide derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced amide derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
2-Methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)-N-propylpropanamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as antimicrobial, anti-inflammatory, and anticancer activities.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound is used as a tool to study various biological processes and pathways, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-Methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)-N-propylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Inhibition of enzyme activity: Binding to the active site of enzymes and preventing substrate binding or catalysis.
Receptor modulation: Interacting with receptors to either activate or inhibit their signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)-N-butylbutanamide: Similar structure with a butyl group instead of a propyl group.
2-Methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)-N-ethylpropanamide: Similar structure with an ethyl group instead of a propyl group.
Uniqueness
2-Methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)-N-propylpropanamide is unique due to its specific combination of functional groups and the presence of the 1,2,4-oxadiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
62347-79-9 |
|---|---|
Molecular Formula |
C10H17N3O2 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
2-methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)-N-propylpropanamide |
InChI |
InChI=1S/C10H17N3O2/c1-5-6-13(9(14)7(2)3)10-11-8(4)12-15-10/h7H,5-6H2,1-4H3 |
InChI Key |
KAMXZANFVYOWEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C1=NC(=NO1)C)C(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















